N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide is a useful research compound. Its molecular formula is C17H10ClF6N3O and its molecular weight is 421.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and mechanisms of action.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C15H12ClF6N2O
- Molecular Weight : 402.65 g/mol
- InChIKey : LHYNPNYDAUKGQC-UHFFFAOYSA-N
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including variations of the compound . Notably:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cell lines, particularly MCF7 (breast cancer) and U87 (glioblastoma) cells. Flow cytometry analyses indicated that treatment leads to increased apoptotic cell populations in a dose-dependent manner .
- In Vivo Studies : In murine models with tumor growth, administration of the compound resulted in significant tumor suppression compared to control groups. For example, a related benzimidazole derivative demonstrated an IC50 value of 25.72 ± 3.95 μM against MCF7 cells, indicating potent cytotoxicity .
Study | Cell Line | IC50 (μM) | Notes |
---|---|---|---|
Ribeiro Morais et al. | MCF7 | 25.72 ± 3.95 | Induces apoptosis |
In vivo tumor study | Tumor-bearing mice | - | Significant tumor suppression |
Antibacterial Activity
The compound's derivatives have also been evaluated for antibacterial properties:
- Testing Against Bacteria : Various studies have reported the effectiveness of similar compounds against Gram-positive and Gram-negative bacteria. For instance, compounds with structural similarities exhibited MIC values comparable to standard antibiotics like norfloxacin .
Compound | Bacteria Tested | MIC (μg/ml) | Comparison |
---|---|---|---|
Compound A | S. aureus | 2 | Equivalent to norfloxacin |
Compound B | E. coli | 4 | Better than standard chloromycin |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : The compound has been observed to inhibit critical enzymes involved in cancer cell proliferation and survival.
- Disruption of Cellular Signaling Pathways : It affects pathways such as PI3K/Akt signaling, which is crucial for cell survival and growth.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress has been noted as a mechanism leading to apoptosis in cancer cells.
Case Studies
Several case studies have documented the efficacy of related compounds in clinical settings:
- A study involving a benzimidazole derivative showed promising results in patients with advanced solid tumors, leading to further investigations into dosage optimization and combination therapies .
- Another clinical trial assessed the safety and efficacy of the compound in patients with resistant bacterial infections, showing significant improvements in clinical outcomes compared to conventional treatments .
特性
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClF6N3O/c18-10-6-5-9(16(19,20)21)7-12(10)25-14(28)8-27-13-4-2-1-3-11(13)26-15(27)17(22,23)24/h1-7H,8H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CROQXHBXJOYFDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClF6N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。